molecular formula C14H16FNO4 B1315660 (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate CAS No. 72180-24-6

(2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate

Cat. No. B1315660
CAS RN: 72180-24-6
M. Wt: 281.28 g/mol
InChI Key: FDPGMTFRBRCTSR-NEPJUHHUSA-N
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Description

Molecular Structure Analysis

The molecular formula of (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate is C14H16FNO4 . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate include a molecular weight of 281.28000, a density of 1.267 g/cm3, and a boiling point of 382.901ºC at 760 mmHg . Other properties such as solubility, stability, and optical properties would need to be determined experimentally or through specialized databases.

Scientific Research Applications

Medicinal Chemistry Applications

Synthons for Dipeptidyl Peptidase IV Inhibitors : Derivatives of 4-fluoropyrrolidine, such as N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, have been synthesized and identified as useful synthons for the preparation of dipeptidyl peptidase IV inhibitors, which are significant in medicinal chemistry. These synthons have facilitated a reduction in the synthetic steps required to prepare 4-fluoropyrrolidine derivatives for medicinal applications, showcasing their importance in streamlining drug synthesis processes (Singh & Umemoto, 2011).

Organic Synthesis

Intramolecular Hydroamination : The compound has been involved in studies demonstrating its utility in the platinum-catalyzed intramolecular hydroamination of unactivated olefins, leading to pyrrolidine derivatives. This reaction showcases its role in creating complex nitrogen-containing structures with potential applications in synthesizing biologically active molecules (Bender & Widenhoefer, 2005).

Antimicrobial Activity

Antitubercular Activity : Certain pyrrolo[1,2-a]quinoline derivatives, related in structural motif to the specified compound, have exhibited promising antitubercular activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. These findings underscore the potential of such derivatives in addressing the challenges posed by tuberculosis, especially with drug-resistant strains (Venugopala et al., 2020).

As Intermediates for Novel Compounds

Microwave-Assisted Synthesis : Microwave-assisted synthesis has been applied to 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, demonstrating the efficiency of this method in achieving high yields. These compounds have shown promising results in antimicrobial tests, with 1-acetyl-2-benzylpyrrolidine-2-carboxamide emerging as a potent product, illustrating the usefulness of these compounds in the development of new antimicrobial agents (Sreekanth & Jha, 2020).

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPGMTFRBRCTSR-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554771
Record name 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate

CAS RN

72180-24-6
Record name 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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